Fareston

描述

属性

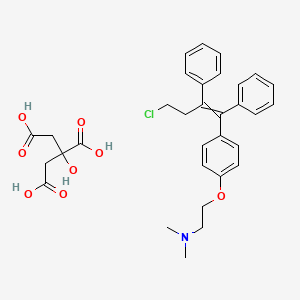

IUPAC Name |

2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQQRMGNVVKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fareston (Toremifene) in ER+ Breast Cancer Cells

Abstract

This technical guide delineates the molecular mechanism of Fareston (toremifene), a selective estrogen receptor modulator (SERM), in the context of estrogen receptor-positive (ER+) breast cancer. Toremifene functions as a competitive antagonist to the estrogen receptor, disrupting the estrogen-dependent signaling cascades that drive tumorigenesis. This document provides a comprehensive overview of its interaction with the estrogen receptor, downstream effects on gene transcription, and its role in cell cycle arrest and apoptosis. Quantitative data are summarized for comparative analysis, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the scientific principles and methodologies.

Introduction: The Role of Estrogen in ER+ Breast Cancer

Approximately 70% of breast cancers express the estrogen receptor (ER) and/or progesterone receptor, classifying them as hormone receptor-positive (HR+).[1] In these cancers, the steroid hormone 17β-estradiol (E2) is a primary driver of tumor growth and proliferation. Upon entering a cancer cell, estradiol binds to the ER, a ligand-activated transcription factor. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating the transcription of genes essential for cell growth, proliferation, and survival.

This compound (toremifene) is a nonsteroidal triphenylethylene derivative and a selective estrogen receptor modulator (SERM). As a SERM, its action is tissue-specific; in breast tissue, it acts predominantly as an antiestrogen, making it a cornerstone of endocrine therapy for ER+ breast cancer.[2][3]

Core Mechanism of Action

Competitive Antagonism at the Estrogen Receptor

The primary mechanism of toremifene is its competitive binding to the estrogen receptor, effectively blocking estradiol from binding.[4][5][6] While toremifene occupies the same ligand-binding pocket as estradiol, it induces a distinct conformational change in the receptor structure. This altered conformation prevents the recruitment of transcriptional coactivators. Instead, it facilitates the binding of corepressor proteins to the ER complex. This corepressor-bound complex, while still able to bind to EREs, is transcriptionally inactive, thereby inhibiting the expression of estrogen-dependent genes that promote cell division and growth.[5]

Inhibition of Cell Proliferation and Cell Cycle Arrest

By blocking estrogen-mediated gene transcription, toremifene effectively halts the proliferative signals. This leads to a decrease in the synthesis of proteins crucial for cell cycle progression. The result is a cytostatic effect, causing cells to arrest in the G0/G1 phase of the cell cycle.[7]

Induction of Apoptosis

Beyond inhibiting proliferation, toremifene can induce programmed cell death, or apoptosis, in breast cancer cells.[5][6][8] This can be triggered through multiple pathways. The sustained cell cycle arrest can itself be a potent apoptotic signal. Additionally, toremifene has been shown to modulate the expression of genes involved in apoptosis, such as increasing the expression of transforming growth factor-beta 1 (TGF-β1), which may play a role in the growth inhibition process.[6][8]

Quantitative Data Summary

The efficacy of toremifene has been quantified through various in vitro studies. The following tables summarize key data points for easy comparison.

Table 1: Comparative Binding Affinity to Estrogen Receptor

| Compound | Relative Binding Affinity vs. Estradiol | Source |

| Toremifene | ~1.4% - 5% | [9][10] |

| Tamoxifen | ~1.6% | [10] |

Table 2: In Vitro Efficacy (IC50) in ER+ Breast Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) | Source |

| Ac-1 (Aromatase-transfected) | Toremifene | 1 ± 0.3 | [11] |

| Ac-1 (Aromatase-transfected) | Tamoxifen | 1.8 ± 1.3 | [11] |

| MCF-7 | Toremifene | 18.9 ± 4.1 | [12] |

| Tamoxifen-Resistant (TAM-R) | Toremifene | 13.7 ± 1.2 | [12] |

| MCF-7 | Tamoxifen | 20.5 ± 4.0 | [12] |

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound (toremifene) to the ER compared to 17β-estradiol.

-

Objective: To calculate the concentration of toremifene that inhibits 50% (IC50) of the specific binding of radiolabeled estradiol to the ER.

-

Materials:

-

Methodology:

-

A fixed concentration of ER protein and a saturating concentration of [3H]-E2 (e.g., 0.5-1.0 nM) are prepared in the assay buffer.[13]

-

A dilution series of unlabeled toremifene is prepared.

-

In assay tubes, the ER preparation and [3H]-E2 are incubated with the varying concentrations of unlabeled toremifene. Control tubes for total binding (no competitor) and non-specific binding (a 100-fold excess of unlabeled estradiol) are included.[13]

-

The mixture is incubated (e.g., 18-24 hours at 4°C) to allow binding to reach equilibrium.[13]

-

To separate bound from free radioligand, a hydroxylapatite slurry is added to each tube. The mixture is vortexed and incubated on ice.

-

The tubes are centrifuged, and the supernatant containing the free radioligand is aspirated. The pellet is washed multiple times with buffer to remove any remaining unbound ligand.

-

A scintillation cocktail is added to the final pellet, and the amount of bound [3H]-E2 is quantified using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of specific binding against the log concentration of toremifene and fitting the data to a sigmoidal dose-response curve.[13]

-

MTT Cell Proliferation Assay

This colorimetric assay assesses the impact of toremifene on cell viability and proliferation.

-

Objective: To quantify the reduction in viable cell number following treatment with toremifene.

-

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

-

Methodology:

-

ER+ breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of toremifene. Vehicle-only wells serve as a negative control.

-

Plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[18]

-

Following incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[17]

-

The plate is incubated for an additional 2-4 hours, allowing for the conversion of MTT to formazan crystals.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[17]

-

The plate is gently agitated on an orbital shaker to ensure complete solubilization.

-

The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[17]

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Objective: To quantify the percentage of cells undergoing apoptosis after toremifene treatment.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[19][20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[19][21]

-

Methodology:

-

Cells are cultured and treated with toremifene or a vehicle control for a desired time period.

-

Both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using a gentle method like trypsinization.[21]

-

Cells are washed with cold PBS and then resuspended in 1X Annexin V Binding Buffer.[20]

-

A sufficient volume of cell suspension (e.g., 100 µL containing 1-5 x 10^5 cells) is transferred to a flow cytometry tube.

-

Fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI solution are added to the cell suspension.

-

The cells are incubated for 15-20 minutes at room temperature in the dark.

-

Following incubation, an additional volume of 1X Binding Buffer (e.g., 400 µL) is added to each tube.

-

The samples are analyzed promptly on a flow cytometer.

-

The data is analyzed to quantify cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Visualizations: Signaling Pathways and Workflows

Caption: this compound competitively antagonizes estradiol binding to the ER.

Caption: Key experimental workflows for assessing this compound's effects.

References

- 1. Estrogen Receptor‐Positive Breast Cancer: Exploiting Signaling Pathways Implicated in Endocrine Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Toremifene for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. breastcancer.org [breastcancer.org]

- 5. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]

- 6. Toremifene in postmenopausal breast cancer. Efficacy, safety and cost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toremifene enhances cell cycle block and growth inhibition by vinblastine in multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Introduction to toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toremifene - Wikipedia [en.wikipedia.org]

- 11. Toremifene – Atamestane; Alone or In Combination: Predictions from the Preclinical Intratumoral Aromatase Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. kumc.edu [kumc.edu]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Toremifene Citrate Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toremifene citrate, a chlorinated derivative of the selective estrogen receptor modulator (SERM) tamoxifen, is a nonsteroidal antiestrogen agent. It is utilized in the treatment of metastatic breast cancer in postmenopausal women with estrogen-receptor positive or unknown tumors. Toremifene's mechanism of action involves competitive binding to estrogen receptors (ERs), leading to a tissue-specific mix of estrogenic and antiestrogenic effects. In breast tissue, it functions as an antagonist, inhibiting the proliferative stimulus of estrogen. This technical guide provides a comprehensive overview of the pharmacokinetics of toremifene citrate in key preclinical models, including rats, mice, and dogs, to support further research and drug development efforts.

Pharmacokinetic Profiles

The pharmacokinetic properties of toremifene, including its absorption, distribution, metabolism, and excretion, have been characterized in several preclinical species. The data reveals species-specific differences in its metabolic profile and disposition.

Data Summary

The following tables summarize the key pharmacokinetic parameters of toremifene and its major metabolites across different preclinical models.

Table 1: Pharmacokinetics of Toremifene in Rats

| Parameter | Oral Administration | Intravenous Administration | Reference(s) |

| Dose | 5 or 10 mg/kg | 5 or 10 mg/kg | [1] |

| Cmax | Dose-dependent increase | - | [2] |

| Tmax | ~4 h | - | [1] |

| Bioavailability | High | - | [1] |

| Elimination Half-life (t½) | ~5 days | ~5 days | [1][3] |

| Major Metabolites | 4-Hydroxytoremifene, N-Desmethyltoremifene | 4-Hydroxytoremifene, N-Desmethyltoremifene | [1][4] |

| Primary Route of Excretion | Feces (>90%) | Feces (>90%) | [1][4] |

Table 2: Pharmacokinetics of Toremifene Metabolites in Rats

| Metabolite | Parameter | Value | Reference(s) |

| N-Desmethyltoremifene | Elimination Half-life (t½) | ~6 days | [3] |

| 4-Hydroxytoremifene | Elimination Half-life (t½) | ~5 days | [3] |

Table 3: Pharmacokinetics of Toremifene in Mice (Data currently limited)

Table 4: Pharmacokinetics of Toremifene in Dogs (Data currently limited)

Detailed pharmacokinetic studies of toremifene in dogs are not widely published. The available information is insufficient to provide a comprehensive summary of key parameters like Cmax, Tmax, AUC, and half-life.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are outlines of typical experimental protocols employed in the evaluation of toremifene citrate.

Animal Models and Drug Administration

-

Rat Models : Sprague-Dawley rats are commonly used for pharmacokinetic and efficacy studies. For oral administration, toremifene citrate is often dissolved in a suitable vehicle, such as peanut oil or a 0.5% carboxymethylcellulose solution, and administered via gastric instillation (gavage) at doses ranging from 0.3 to 48 mg/kg/day.[4] For intravenous administration, [³H]toremifene has been used to trace its distribution and excretion.[4]

-

Mouse Models : Athymic nude mice are frequently used for xenograft studies with human breast cancer cell lines like MCF-7. Toremifene can be administered orally by gavage or through implantation of sustained-release silastic capsules.[5]

-

Dog Models : Beagle dogs are a common model for pharmacokinetic studies in larger animals. However, specific protocols for toremifene administration in dogs are not well-documented in the available literature.

Sample Collection and Processing

-

Blood Sampling : Blood samples are typically collected at various time points post-administration via methods appropriate for the species, such as tail vein sampling in rats or cephalic vein puncture in dogs. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Excreta Collection : For metabolism and excretion studies, urine and feces are collected over an extended period (e.g., 13 days in rats) using metabolic cages.[1]

Analytical Methodology

The quantification of toremifene and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with various detection methods.

-

High-Performance Liquid Chromatography (HPLC) :

-

Sample Preparation : Plasma samples are typically prepared using protein precipitation with acetonitrile or liquid-liquid extraction with solvents like hexane and butanol.[6][7]

-

Chromatographic Separation : Reversed-phase C18 columns are commonly employed. The mobile phase often consists of a mixture of methanol and an aqueous buffer, such as ammonium acetate, with triethylamine added to improve peak shape.[6][7]

-

Detection : UV detection is a common method. For enhanced sensitivity, fluorescence detection following photochemical activation can be used.[6]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

-

Sample Preparation : Similar to HPLC, protein precipitation or liquid-liquid extraction is used for sample cleanup.

-

Chromatographic Separation : A C18 column is typically used with a gradient elution of mobile phases like acetonitrile and water, often with additives like formic acid.

-

Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for toremifene and its metabolites to ensure selectivity and sensitivity. For example, for N,N-dimethyl and N-desmethyl metabolites, transitions to product ions m/z 72 or m/z 58 can be monitored.[8]

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: Estrogen Receptor Modulation

Toremifene exerts its primary effects by binding to estrogen receptors, ERα and ERβ. This interaction leads to conformational changes in the receptor, which then modulates the transcription of estrogen-responsive genes. In breast cancer cells, toremifene acts as an ER antagonist, blocking the proliferative signals of estrogen.

Figure 1. Toremifene's mechanism of action via estrogen receptor modulation.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of toremifene.

Figure 2. A typical experimental workflow for preclinical pharmacokinetic studies.

Conclusion

The preclinical pharmacokinetic profile of toremifene citrate has been most extensively characterized in rats, demonstrating high oral bioavailability, a long elimination half-life, and primary excretion through the feces. While data in mice and dogs are more limited, the available information suggests a similar metabolic pattern. The primary mechanism of action is through the modulation of estrogen receptor signaling. The experimental protocols and analytical methods outlined in this guide provide a foundation for designing and executing further preclinical studies to fully elucidate the pharmacokinetic and pharmacodynamic properties of toremifene, which is essential for its continued development and potential application in new therapeutic areas. Further research is warranted to fill the existing data gaps, particularly concerning detailed pharmacokinetic parameters in mice and dogs, and to further explore the downstream signaling consequences of toremifene's interaction with estrogen receptors.

References

- 1. Pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Toremifene, a Selective Estrogen Receptor Modulator, on Spontaneous and Stimulated GH Secretion, IGF-I, and IGF-Binding Proteins in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Toremifene: A Technical Deep Dive into its Molecular Interactions and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of toremifene, its binding affinity to estrogen receptors, and the intricate signaling pathways it modulates. Quantitative data is presented in a clear tabular format, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Molecular Structure of Toremifene

Toremifene is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene derivative class.[1] It is structurally analogous to tamoxifen, with the key difference being the presence of a chlorine atom.[2] This structural modification influences its metabolic profile and potentially its biological activity.

Chemical Name: (Z)-2-[4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine Molecular Formula: C₂₆H₂₈ClNO

Binding Affinity of Toremifene to Estrogen Receptors

Toremifene exerts its pharmacological effects by competitively binding to estrogen receptors (ERs), primarily ERα and ERβ.[1] This binding prevents the natural ligand, estradiol, from activating the receptor, thereby modulating the expression of estrogen-responsive genes. Toremifene exhibits a higher binding affinity for ERα compared to ERβ.[3] This selective binding is a critical determinant of its tissue-specific agonist and antagonist effects. In breast tissue, it acts as an antagonist, inhibiting the growth of estrogen-dependent cancer cells.[1] Conversely, it displays estrogenic (agonist) effects in other tissues such as bone.[2]

The following table summarizes the quantitative data on the binding affinity of toremifene for estrogen receptors.

| Parameter | Receptor | Value | Species | Reference |

| IC₅₀ | Estrogen Receptor | 0.5 µmol/L | Rat (uterine) | [4] |

| Kd | Estrogen Receptor | 1 nM | Rat (uterine) | [4] |

| Inhibition | ERα | 95% (at 0.1 µM) | Not Specified | [3] |

| Inhibition | ERβ | 20% (at 0.1 µM) | Not Specified | [3] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of toremifene required to inhibit 50% of the binding of a radiolabeled ligand to the estrogen receptor. Kd (Dissociation constant): A measure of the binding affinity between toremifene and the estrogen receptor. A lower Kd value indicates a higher binding affinity.

Experimental Protocols for Determining Binding Affinity

The binding affinity of toremifene to estrogen receptors is typically determined using in vitro assays such as radioligand binding assays and surface plasmon resonance.

Radioligand Competitive Binding Assay

This assay measures the ability of toremifene to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to estrogen receptors.

Methodology:

-

Preparation of Receptor Source: Uterine cytosol from rats is commonly used as a source of estrogen receptors.[5] The tissue is homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol buffer) and centrifuged to obtain the cytosolic fraction containing the soluble ERs.[6] The protein concentration of the cytosol is determined using a standard protein assay.[6]

-

Competitive Binding Reaction: A constant concentration of [³H]-estradiol and varying concentrations of unlabeled toremifene are incubated with a fixed amount of the receptor preparation.[5] The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 16-20 hours) to reach equilibrium.[7]

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved using methods like hydroxyapatite (HAP) adsorption or dextran-coated charcoal.[7] The HAP slurry binds the receptor-ligand complex, which can then be pelleted by centrifugation.[7]

-

Quantification of Bound Radioactivity: The amount of radioactivity in the pellet (bound fraction) is quantified using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding of [³H]-estradiol versus the logarithm of the toremifene concentration. The IC₅₀ value is then determined from this curve, representing the concentration of toremifene that displaces 50% of the specifically bound [³H]-estradiol.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between molecules.

Methodology:

-

Sensor Chip Preparation: A sensor chip with a carboxymethylated dextran matrix is activated, and a ligand, such as an aminated estradiol derivative, is immobilized onto the surface.[8]

-

Receptor Binding: A solution containing the purified human recombinant estrogen receptor (e.g., ERα) is injected over the sensor surface. The binding of the ER to the immobilized estradiol derivative is detected as a change in the refractive index, which is proportional to the mass of bound protein.

-

Competitive Binding Analysis: To determine the binding affinity of toremifene, a solution containing a fixed concentration of ER pre-incubated with varying concentrations of toremifene is injected over the sensor surface.[8] Toremifene binding to the ER in solution will prevent the ER from binding to the immobilized estradiol, resulting in a decreased SPR signal.

-

Data Analysis: The reduction in the SPR signal is proportional to the amount of ER bound to toremifene in solution. By analyzing the data at different toremifene concentrations, the dissociation constant (Kd) for the toremifene-ER interaction can be calculated.[8]

Signaling Pathways Modulated by Toremifene

Toremifene's interaction with estrogen receptors modulates both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway (Antagonistic Action in Breast Cancer Cells)

In breast cancer cells, toremifene acts as an ER antagonist. Upon binding to ER in the cytoplasm, the toremifene-ER complex translocates to the nucleus. However, the conformation induced by toremifene binding is different from that induced by estradiol. This altered conformation prevents the recruitment of co-activators and instead promotes the binding of co-repressors to the estrogen response elements (EREs) on the DNA. This leads to the repression of transcription of estrogen-dependent genes that are involved in cell proliferation and growth.

Non-Genomic Signaling Pathways

Estrogen receptors can also be located at the cell membrane and mediate rapid, non-genomic signaling events. These pathways often involve the activation of second messenger systems and protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The binding of SERMs like toremifene to membrane-associated ERs can also influence these pathways, contributing to the overall cellular response. The precise effects of toremifene on these non-genomic pathways are complex and can be cell-type specific.

References

- 1. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]

- 2. Effects of Toremifene, a Selective Estrogen Receptor Modulator, on Spontaneous and Stimulated GH Secretion, IGF-I, and IGF-Binding Proteins in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

Toremifene's Impact on Estrogen Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toremifene is a nonsteroidal triphenylethylene derivative belonging to the class of selective estrogen receptor modulators (SERMs).[1][2] It is primarily utilized in the treatment of estrogen receptor-positive (ER+) metastatic breast cancer in postmenopausal women.[3][4][5] Toremifene's therapeutic efficacy stems from its ability to competitively bind to estrogen receptors (ERs), exhibiting tissue-specific estrogenic (agonist) and antiestrogenic (antagonist) activities.[1][6][7] In breast tissue, it predominantly acts as an antagonist, inhibiting the proliferative signaling of estrogen.[2][7] Conversely, it displays estrogenic effects in other tissues such as bone and the liver, which can contribute to a favorable safety profile concerning bone density and lipid metabolism.[1][7] This guide provides an in-depth technical overview of toremifene's mechanism of action, its influence on genomic and non-genomic estrogen receptor signaling pathways, and detailed protocols for key experimental assays used to characterize its effects.

Mechanism of Action: A Duality of Function

Toremifene's primary mechanism of action involves its direct interaction with estrogen receptors, ERα and ERβ.[1][7] As a SERM, its effects are context-dependent, varying with the target tissue, the specific ER subtype expressed, and the complement of co-regulatory proteins present.[6]

Antagonistic Effects in Breast Tissue: In ER-positive breast cancer cells, toremifene competitively binds to ERα, displacing the natural ligand, 17β-estradiol.[2][7] This binding induces a conformational change in the receptor that hinders its ability to recruit co-activators essential for the transcription of estrogen-responsive genes that drive cell proliferation.[7] Instead, the toremifene-ER complex preferentially recruits co-repressors, leading to the downregulation of genes involved in cell cycle progression and tumor growth.

Agonistic Effects in Other Tissues: In tissues like bone and the uterus, toremifene can exhibit partial estrogenic activity.[1][7] This is attributed to a different conformational state of the ER induced by toremifene in these cellular contexts, which allows for the recruitment of a distinct set of co-activators, leading to the transcription of genes that, for instance, help maintain bone mineral density.[3][7]

Binding Affinity and Clinical Efficacy

While direct quantitative comparisons of binding affinity can vary between studies, toremifene's affinity for the estrogen receptor is comparable to that of tamoxifen.[1][8] Clinical trials have demonstrated that toremifene (at a dose of 60 mg/day) is as effective and well-tolerated as tamoxifen (20 or 40 mg/day) for the first-line treatment of postmenopausal women with ER-positive metastatic breast cancer.[4][9] Some studies suggest toremifene may have a more favorable safety profile regarding uterine neoplasms and effects on plasma lipids.[10]

| Parameter | Toremifene | Tamoxifen | Reference |

| Indication | Metastatic breast cancer in postmenopausal women (ER+ or unknown) | Adjuvant and metastatic breast cancer (ER+) | [3],[4] |

| Standard Dosage | 60 mg/day | 20-40 mg/day | [4],[9] |

| Response Rate (Advanced Breast Cancer) | 25.8% | 26.9% | [11],[12] |

| Median Time to Progression (Advanced Breast Cancer) | 6.1 months | 5.8 months | [11],[12] |

| 5-Year Survival Rate (Early Stage Breast Cancer) | Higher than Tamoxifen | - | [13] |

| Effect on Triglyceride Levels | Greater decrease than Tamoxifen | - | [13] |

| Effect on HDL Cholesterol Levels | Greater increase than Tamoxifen | - | [13] |

Estrogen Receptor Signaling Pathways

Toremifene modulates both the classical genomic and the rapid non-genomic estrogen receptor signaling pathways.

Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression through direct binding of the ER to DNA.

In this pathway, toremifene enters the cell and binds to the estrogen receptor in the cytoplasm. This complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. In breast cancer cells, the toremifene-bound ER preferentially recruits co-repressors, leading to the inhibition of transcription of genes that promote cell growth and proliferation.

Non-Genomic Signaling Pathway

The non-genomic pathway involves rapid signaling events initiated at the cell membrane or in the cytoplasm, independent of gene transcription.

Toremifene can also interact with membrane-associated estrogen receptors, leading to the rapid activation of various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. The net effect of this non-genomic signaling by toremifene is complex and can be cell-type specific, but in the context of breast cancer, it is generally considered to contribute to its anti-tumor effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of toremifene on estrogen receptor signaling pathways.

Estrogen Receptor Binding Assay

This assay quantifies the affinity of toremifene for ERα and ERβ.

Workflow:

Methodology:

-

Preparation of Reagents:

-

Recombinant human ERα and ERβ are purified.

-

A radiolabeled estrogen, typically [³H]estradiol, is used as the tracer.

-

A series of concentrations of unlabeled toremifene are prepared.

-

-

Incubation:

-

A fixed concentration of the ER and [³H]estradiol are incubated with varying concentrations of toremifene.

-

The incubation is carried out at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is passed through a filter that retains the ER-ligand complex but allows unbound ligand to pass through.

-

Alternatively, charcoal adsorption can be used to remove free ligand.

-

-

Quantification:

-

The radioactivity retained on the filter (representing the bound ligand) is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding versus the concentration of toremifene.

-

The IC50 value (the concentration of toremifene that inhibits 50% of the specific binding of [³H]estradiol) is determined.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Reporter Gene Assay

This assay measures the ability of toremifene to activate or inhibit estrogen receptor-mediated gene transcription.[14][15][16][17][18]

Workflow:

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., MCF-7, which endogenously expresses ER, or HEK293) is cultured.

-

Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with one or more EREs. If the cell line does not endogenously express ER, a plasmid encoding ERα or ERβ is also co-transfected.

-

-

Cell Treatment:

-

Transfected cells are treated with varying concentrations of toremifene.

-

To assess antagonist activity, cells are co-treated with a fixed concentration of estradiol and varying concentrations of toremifene.

-

-

Cell Lysis and Luminescence Measurement:

-

After an incubation period (typically 24-48 hours), the cells are lysed.

-

A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added to the cell lysate.

-

The resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The luminescence values are normalized to a control (e.g., vehicle-treated cells).

-

The data is plotted to determine the dose-response curve and calculate the EC50 (for agonist activity) or IC50 (for antagonist activity).

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay identifies the specific DNA sequences to which the toremifene-ER complex binds.[19][20][21]

Workflow:

Methodology:

-

Cell Treatment and Crosslinking:

-

ER-positive cells are treated with toremifene.

-

Proteins are crosslinked to DNA using formaldehyde.

-

-

Chromatin Preparation:

-

Cells are lysed, and the nuclei are isolated.

-

The chromatin is sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific for the estrogen receptor (ERα or ERβ).

-

The antibody-ER-DNA complexes are captured using protein A/G-coated magnetic beads.

-

-

DNA Purification:

-

The crosslinks are reversed by heating.

-

The DNA is purified to remove proteins and other cellular components.

-

-

DNA Analysis:

-

ChIP-qPCR: The purified DNA is analyzed by quantitative PCR using primers for specific gene promoters of interest to determine the enrichment of ER binding.

-

ChIP-seq: The purified DNA is sequenced using a next-generation sequencing platform to identify all ER binding sites across the genome.

-

Western Blot Analysis

This technique is used to detect and quantify changes in the levels of specific proteins in downstream signaling pathways affected by toremifene.[22][23][24][25][26]

Workflow:

Methodology:

-

Sample Preparation:

-

Cells are treated with toremifene for various times and at different concentrations.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a method such as the BCA assay.

-

-

SDS-PAGE:

-

Equal amounts of protein from each sample are loaded onto a polyacrylamide gel.

-

An electric current is applied to separate the proteins by size.

-

-

Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., total Akt or phosphorylated Akt).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added to the membrane, which is catalyzed by HRP to produce light.

-

The light signal is captured using an imaging system.

-

The intensity of the bands is quantified to determine the relative abundance of the protein of interest.

-

Conclusion

Toremifene's multifaceted interaction with estrogen receptor signaling pathways underscores its clinical importance in the management of ER-positive breast cancer. Its ability to act as an antagonist in breast tissue while exhibiting agonist properties elsewhere contributes to its therapeutic efficacy and favorable side-effect profile. A thorough understanding of its molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of novel SERMs and for optimizing endocrine therapies in oncology. The provided protocols offer a robust framework for researchers and drug development professionals to further elucidate the intricate role of toremifene and other SERMs in modulating estrogen receptor signaling.

References

- 1. Toremifene - Wikipedia [en.wikipedia.org]

- 2. Toremifene (Fareston): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Toremifene Citrate - NCI [cancer.gov]

- 4. Phase II and III clinical trials of toremifene for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Toremifene for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]

- 8. The significance of estrogen receptors in tamoxifen and toremifene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. Toremifene in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toremifene versus tamoxifen for advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toremifene versus tamoxifen for advanced breast cancer | Cochrane [cochrane.org]

- 13. Effects of toremifene versus tamoxifen on breast cancer patients: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. academic.oup.com [academic.oup.com]

- 19. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 21. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - CA [thermofisher.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. Western Blot Protocol | Proteintech Group [ptglab.com]

In Vitro Anti-Estrogenic Activity of Toremifene: A Technical Guide

Introduction

Toremifene is a nonsteroidal triphenylethylene derivative belonging to the class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][2][3] Developed with the goal of achieving efficacy similar to tamoxifen but with an improved safety profile, toremifene is primarily used in the treatment of estrogen receptor-positive (ER+) metastatic breast cancer in postmenopausal women.[4][5][6] Like other SERMs, its mechanism of action is tissue-specific, exhibiting anti-estrogenic effects in breast tissue while potentially having estrogenic (agonist) or partial agonist effects in other tissues such as bone, the uterus, and the liver.[1][7][8] This guide provides an in-depth technical overview of the in vitro methodologies used to characterize the anti-estrogenic activity of toremifene, supported by quantitative data and visualizations of key pathways and workflows.

Mechanism of Anti-Estrogenic Action

Toremifene's primary anti-tumor effect in breast cancer is attributed to its competitive antagonism of the estrogen receptor (ER).[2][8] It binds to both estrogen receptor subtypes, ERα and ERβ, blocking the binding of the natural ligand, estradiol (E2).[7][9] This action is critical in ER-positive breast cancers, where estrogen binding stimulates tumor growth.[5][8]

Upon binding to the ER, the toremifene-ER complex undergoes a conformational change that differs from the change induced by estradiol. This altered complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. However, instead of recruiting co-activator proteins required for gene transcription, the toremifene-bound complex preferentially recruits co-repressor proteins. This leads to the downregulation of estrogen-responsive genes involved in cell proliferation and survival, ultimately inhibiting the growth of estrogen-dependent cancer cells.[7][8] Additionally, toremifene may induce apoptosis and regulate the expression of certain oncogenes.[2][8]

Quantitative Data on In Vitro Activity

The following tables summarize key quantitative parameters defining toremifene's in vitro anti-estrogenic activity from various studies.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor Source | Assay Type | Relative Binding Affinity (RBA) | IC50 | Reference |

| Toremifene | Rat Uterus Cytosol | Competitive Binding ([³H]E2) | ~5% of Estradiol | 0.5 µmol/L | [10][11] |

| 4-OH-Toremifene | Rat Uterus Cytosol | Competitive Binding ([³H]E2) | Similar to Estradiol | Not Specified | [12] |

| Toremifene | Human Breast Adenocarcinoma Cytosol | Competitive Binding ([³H]E2) | Competes with Estradiol | Not Specified | [2] |

Table 2: Inhibition of Cell Proliferation

| Cell Line | Assay Type | Effect | IC50 Value | Reference |

| Ac-1 | Not Specified | Growth Inhibition | 1 ± 0.3 µM | [13] |

| MCF-7 | MTT Assay | Viability Reduction | Not Specified (Tested at IC50) | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-estrogenic activity. Below are synthesized protocols for key in vitro assays based on established practices.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the ability of a compound to inhibit estrogen-stimulated proliferation of the human breast cancer cell line MCF-7, which is ER-positive.

a. Cell Culture and Maintenance:

-

Cell Line: MCF-7 cells (e.g., ECACC catalog#: 86012803).[15]

-

Growth Medium: RPMI 1640 or DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% MEM NEAA, 2 mM L-glutamine, and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin).[14][15]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[14][15]

-

Passaging: Subculture cells when they reach ~80% confluence.[14][15]

b. Hormone Deprivation (Stripping):

-

To remove endogenous estrogens, cells must be weaned into a phenol red-free medium, as phenol red is a weak estrogen mimic.

-

Before the experiment, culture cells for a minimum of 72 hours in phenol red-free medium supplemented with 5-10% charcoal-dextran stripped FBS (which removes steroid hormones).[15][16][17] This step is critical to increase the sensitivity of the assay.[17]

c. Experimental Plating and Treatment:

-

Trypsinize and seed the hormone-deprived MCF-7 cells into 96-well plates at a low density (e.g., 2 x 10⁴ cells per well).[14]

-

Allow cells to attach for 24 hours.[14]

-

Replace the medium with fresh hormone-free medium containing various concentrations of toremifene, both alone (to test for agonist activity) and in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM) to test for antagonist activity. Include appropriate vehicle controls (e.g., 0.1% DMSO).[14]

-

Incubate the plates for a period of 6 days, with media changes every 2 days.[16]

d. Proliferation Measurement (MTT Assay):

-

At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

References

- 1. Toremifene - Wikipedia [en.wikipedia.org]

- 2. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficacy and tolerability of toremifene and tamoxifen therapy in premenopausal patients with operable breast cancer: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toremifene Citrate - NCI [cancer.gov]

- 5. Toremifene (Fareston): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. Toremifene for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]

- 8. Toremifene Citrate Monograph for Professionals - Drugs.com [drugs.com]

- 9. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction to toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In vitro and in vivo binding of toremifene and its metabolites in rat uterus PMID: 2142232 | MCE [medchemexpress.cn]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. genome.ucsc.edu [genome.ucsc.edu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Off-Target Effects of Fareston (Toremifene) in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fareston (toremifene citrate) is a selective estrogen receptor modulator (SERM) primarily indicated for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. Its on-target mechanism involves competitive binding to the estrogen receptor (ER), thereby antagonizing the proliferative effects of estrogen in breast tissue. However, like many targeted therapies, this compound can exert effects independent of its primary pharmacological target. These "off-target" effects are crucial to understand as they can contribute to both the therapeutic efficacy and the toxicity profile of the drug. This technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular models, detailing the molecular pathways involved and providing standardized protocols for their investigation.

Data Presentation: Quantitative Analysis of this compound's On- and Off-Target Effects

The following tables summarize the quantitative data available for the on-target and various off-target effects of toremifene, allowing for a comparative analysis of the concentrations at which these effects are observed. A notable observation is that many of the off-target effects occur at concentrations higher than those required for significant estrogen receptor binding, a key characteristic of off-target pharmacology.

Table 1: On-Target Estrogen Receptor Binding Affinity

| Parameter | Value | Cellular System/Assay | Reference |

| IC50 for ER Binding | 0.5 µM | Rat Uterus Cytosol |

Table 2: Off-Target Effects on Cell Viability and Apoptosis

| Effect | Concentration | Cell Line | Reference |

| Growth Inhibition (IC50) | 18.9 ± 4.1 µM | MCF-7 | |

| Growth Inhibition | 1-10 µM (dose-dependent) | MCF-7 | |

| Apoptosis Induction | 7.5 µM (caused ~60% apoptosis after 3 days) | MCF-7 | |

| Upregulation of Apoptosis-Related mRNA (TRPM-2, TGF-β1) | 5-10 µM | MCF-7 and ZR-75-1 |

Table 3: Off-Target Effects on Cellular Signaling Pathways

| Pathway/Molecule | Effect | Concentration | Cellular System | Reference |

| Rho/ROCK Signaling | Inhibition of Rho, ROCK, MLC, and pMLC expression | Starting at 2.5 µM (concentration-dependent) | Vascular Smooth Muscle Cells | |

| Autophagy | Modulation of LC3 and Beclin-1 expression | Concentration-dependent | Tamoxifen-Resistant Breast Cancer Cells |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound's off-target activities and a general workflow for identifying such effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (toremifene citrate) stock solution in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove

Toremifene Citrate's Impact on Gene Expression Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toremifene citrate, a selective estrogen receptor modulator (SERM), is a nonsteroidal triphenylethylene derivative primarily used in the treatment of estrogen receptor-positive breast cancer.[1][2] Its mechanism of action extends beyond simple estrogen receptor (ER) antagonism, involving a complex modulation of gene expression that influences key cellular processes such as apoptosis, cell cycle progression, and angiogenesis.[3][4] This technical guide provides an in-depth analysis of the impact of toremifene citrate on gene expression profiles, summarizing quantitative data, detailing experimental protocols, and visualizing affected signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

Toremifene citrate's primary mode of action is its competitive binding to estrogen receptors, which can have both antagonistic and partial agonistic effects depending on the target tissue.[2] In breast tissue, it predominantly acts as an estrogen antagonist, blocking the proliferative signals mediated by estrogen.[2] This interaction with the estrogen receptor leads to a cascade of changes in the transcription of estrogen-responsive genes, which is central to its anti-tumor effects.[5]

Impact on Key Signaling Pathways

Toremifene citrate modulates several critical signaling pathways that govern cancer cell proliferation, survival, and death. The following sections detail these interactions, accompanied by visualizations of the pathways.

Estrogen Receptor (ER) Signaling Pathway

Toremifene's binding to the estrogen receptor alpha (ERα) is the initial event that triggers downstream changes in gene expression. In breast cancer cells, this binding blocks the recruitment of co-activators and promotes the recruitment of co-repressors to the ERα complex, leading to the downregulation of genes that drive cell proliferation and survival.[5]

Apoptosis Pathway

Toremifene has been shown to induce apoptosis, or programmed cell death, in breast cancer cells.[6] This is achieved through the modulation of key apoptosis-related genes. Studies have indicated that toremifene treatment leads to changes in the expression of the tumor suppressor gene p53 and the anti-apoptotic gene Bcl-2.[3][7] Furthermore, toremifene has been observed to elevate the mRNA levels of TRPM-2 (Testosterone-Repressed Prostate Message-2, also known as Clusterin) and Transforming Growth Factor beta 1 (TGF-β1), both of which are implicated in the apoptotic process.[6]

Quantitative Gene Expression Analysis

The following tables summarize illustrative quantitative data on gene expression changes induced by toremifene citrate in human breast cancer cell lines, such as MCF-7. This data is representative of findings from studies employing techniques like quantitative PCR (qPCR) and microarray analysis.

Table 1: Toremifene-Induced Changes in Estrogen Receptor Signaling Genes

| Gene Symbol | Gene Name | Function | Fold Change (Illustrative) | p-value (Illustrative) |

| PGR | Progesterone Receptor | Estrogen-responsive gene | -3.5 | < 0.01 |

| CCND1 | Cyclin D1 | Cell cycle progression | -2.8 | < 0.01 |

| MYC | MYC Proto-Oncogene | Transcription factor, proliferation | -2.1 | < 0.05 |

| TFF1 (pS2) | Trefoil Factor 1 | Estrogen-responsive gene | -4.0 | < 0.01 |

Table 2: Toremifene-Induced Changes in Apoptosis-Related Genes

| Gene Symbol | Gene Name | Function | Fold Change (Illustrative) | p-value (Illustrative) |

| TP53 | Tumor Protein p53 | Tumor suppressor, apoptosis induction | +1.8 | < 0.05 |

| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | -2.5 | < 0.01 |

| CLU (TRPM-2) | Clusterin | Apoptosis regulation | +3.2 | < 0.01 |

| TGFB1 | Transforming Growth Factor Beta 1 | Pro-apoptotic signaling | +2.7 | < 0.01 |

| BAX | BCL2 Associated X | Pro-apoptotic | +2.0 | < 0.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of toremifene citrate on gene expression.

Cell Culture and Toremifene Treatment

-

Cell Line: Human breast adenocarcinoma cell line MCF-7 (ER-positive).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Toremifene Citrate Preparation: A stock solution of toremifene citrate is prepared in dimethyl sulfoxide (DMSO) and diluted to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM) in the culture medium.

-

Treatment: Cells are seeded in culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing toremifene citrate or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

RNA Extraction and cDNA Synthesis

A standardized workflow is crucial for obtaining high-quality RNA for downstream gene expression analysis.

Protocol:

-

Total RNA Extraction: Total RNA is isolated from toremifene-treated and control cells using a TRIzol-based method or a commercial RNA extraction kit following the manufacturer's instructions.

-

RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose gel electrophoresis to visualize the 28S and 18S ribosomal RNA bands.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers, according to the manufacturer's protocol.

Quantitative Real-Time PCR (qPCR)

-

Primer Design: Gene-specific primers for target genes and a stable reference gene (e.g., GAPDH, ACTB) are designed using primer design software and validated for specificity.

-

qPCR Reaction: The qPCR reaction is prepared with a SYBR Green master mix, forward and reverse primers, and the synthesized cDNA template.

-

Thermal Cycling: The reaction is performed in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) values are collected. The relative fold change in gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

Microarray Analysis

-

cRNA Preparation and Labeling: Biotin-labeled complementary RNA (cRNA) is synthesized from the total RNA samples.

-

Hybridization: The labeled cRNA is fragmented and hybridized to a human gene expression microarray chip (e.g., Affymetrix GeneChip).

-

Scanning and Data Acquisition: The microarray chip is washed, stained, and scanned to detect the hybridization signals.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the toremifene-treated and control groups. Genes with a significant fold change and a low p-value are considered to be modulated by toremifene.

Conclusion

Toremifene citrate exerts its therapeutic effects in breast cancer through a multifaceted mechanism that involves the significant alteration of gene expression profiles. Its primary action as a selective estrogen receptor modulator leads to the downregulation of key proliferative and survival genes. Furthermore, toremifene influences the expression of genes integral to the apoptotic pathway, thereby promoting cancer cell death. The quantitative analysis of these gene expression changes, through robust methodologies like qPCR and microarray, provides crucial insights into its molecular pharmacology. This technical guide offers a foundational understanding of these processes, serving as a valuable resource for the ongoing research and development of targeted cancer therapies. Further investigation into the broader transcriptomic and proteomic impacts of toremifene will continue to refine our understanding and optimize its clinical application.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Tamoxifen Response at Single-Cell Resolution in Estrogen Receptor–Positive Primary Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of toremifene on the expression of genes in a rat mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Transcriptional modulation of BCRP gene to reverse multidrug resistance by toremifene in breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 7. Toremifene in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Toremifene's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toremifene, a selective estrogen receptor modulator (SERM), has demonstrated efficacy in the treatment of hormone-receptor-positive breast cancer. Beyond its primary anti-estrogenic effects, a growing body of evidence indicates that toremifene can directly induce apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying toremifene-induced apoptosis, offering a valuable resource for researchers and drug development professionals. We will explore the key signaling pathways, present quantitative data from various studies, and provide detailed experimental protocols for investigating this phenomenon.

Introduction

Toremifene citrate, a chlorinated derivative of tamoxifen, functions as a competitive antagonist of the estrogen receptor (ER) in breast tissue.[1][2] This antagonism has been the cornerstone of its clinical application. However, emerging research has unveiled a more complex and multifaceted anti-cancer profile for toremifene, including its ability to trigger programmed cell death, or apoptosis, in both ER-positive and, in some contexts, ER-negative cancer cells.[1][3] Understanding the intricate signaling cascades initiated by toremifene that culminate in apoptosis is crucial for optimizing its therapeutic use and for the development of novel anti-cancer strategies. This guide will systematically dissect the apoptotic mechanisms of toremifene, with a focus on its impact on key cellular pathways and the experimental methodologies used to elucidate these effects.

Molecular Mechanisms of Toremifene-Induced Apoptosis

Toremifene's pro-apoptotic activity is not solely dependent on its anti-estrogenic properties. It engages multiple signaling pathways to initiate and execute the apoptotic program.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Toremifene has been shown to alter the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. By downregulating the expression of anti-apoptotic proteins and/or upregulating pro-apoptotic proteins, toremifene disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[4]

Activation of Caspases

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. Toremifene treatment has been associated with the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, -7).[4][5] Activated caspase-3, in particular, is responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Induction of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum plays a critical role in protein folding and cellular homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), a signaling network that can ultimately lead to apoptosis if the stress is severe or prolonged. While direct evidence for toremifene's role in ER stress-mediated apoptosis is still emerging, its structural similarity to tamoxifen, which is known to induce ER stress, suggests a plausible mechanism. The key sensors of ER stress—PERK, IRE1, and ATF6—can initiate downstream signaling events that converge on the apoptotic machinery.

The Dual Role of Autophagy

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stimulus. The interplay between autophagy and apoptosis is complex and involves shared regulatory molecules. Toremifene's influence on autophagy in cancer cells is an area of active investigation. It is hypothesized that toremifene may modulate autophagy, and this modulation could, in turn, influence the cell's susceptibility to apoptosis. Key proteins in the autophagy pathway, such as Beclin-1 and LC3, are potential targets of toremifene action.[6][7]

Quantitative Data on Toremifene-Induced Apoptosis

The pro-apoptotic effects of toremifene have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

| Cell Line | Cancer Type | Toremifene Concentration | Treatment Duration | Apoptosis Rate (%) / Effect | Citation |

| MCF-7 | Breast Cancer | 7.5 µM | 3 days | ~60% of cells show apoptotic morphology | [3][8] |

| MCF-7 | Breast Cancer | 5-10 µM | - | Increased cell death and debris | [9] |

| ZR-75-1 | Breast Cancer | 5-10 µM | - | Induction of apoptosis | [8] |

| A549 | Lung Cancer | ≥ 5 µM | - | Inhibition of growth |

| Cell Line | Cancer Type | IC50 Value | Citation |

| MCF-7 | Breast Cancer | 1-10 µM (inhibitory range) | [9] |

| ZR-75-1 | Breast Cancer | 1-10 µM (inhibitory range) | [9] |

| T47D | Breast Cancer | 1-10 µM (inhibitory range) | [9] |

| 734B | Breast Cancer | 1-10 µM (inhibitory range) | [9] |

| MDA-MB-231 | Breast Cancer | 1-10 µM (inhibitory range) | [9] |

| BT20 | Breast Cancer | 1-10 µM (inhibitory range) | [9] |

| A549 | Lung Cancer | ≥ 5 µM (synergistic with cisplatin) |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of toremifene-induced apoptosis. The following sections provide protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Toremifene Treatment: Treat the cells with a range of toremifene concentrations for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with toremifene as required for the experiment.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse toremifene-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caspase-3 Activity Assay

This assay measures the enzymatic activity of caspase-3, a key executioner of apoptosis.

-

Cell Lysis: Lyse toremifene-treated and control cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.

-

Incubation: Incubate the reaction at 37°C to allow for substrate cleavage by active caspase-3.

-

Signal Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

-

Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in toremifene-induced apoptosis.

Caption: Intrinsic apoptotic pathway induced by toremifene.

Caption: Hypothesized ER stress-mediated apoptosis by toremifene.

Caption: The complex interplay between toremifene, autophagy, and apoptosis.

Caption: General experimental workflow for studying toremifene-induced apoptosis.

Conclusion and Future Directions

Toremifene's ability to induce apoptosis in cancer cells represents a significant aspect of its anti-neoplastic activity, extending beyond its well-established role as a selective estrogen receptor modulator. The mechanisms involve the modulation of the Bcl-2 family of proteins, activation of the caspase cascade, and potentially the induction of ER stress and modulation of autophagy. The provided quantitative data and experimental protocols serve as a valuable resource for researchers investigating these pathways.

Future research should focus on further elucidating the precise molecular targets of toremifene within the ER stress and autophagy pathways. Investigating the efficacy of toremifene in a broader range of cancer types, including those that are ER-negative, is also a promising avenue. A deeper understanding of the interplay between toremifene-induced apoptosis and other cellular processes will be instrumental in designing more effective combination therapies and expanding the clinical utility of this multifaceted drug.

References

- 1. [Toremifene sensitized the effect of adriamycin on human breast cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of autophagy in cancer: from molecular mechanism to therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting autophagy and beyond: Deconvoluting the complexity of Beclin-1 from biological function to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of toremifene on doxorubicin, vinblastine and Tc-99m-sestamibi in P-glycoprotein-expressing breast and head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Fareston's Interaction with CYP3A4 Enzyme Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fareston® (toremifene citrate) is a selective estrogen receptor modulator (SERM) primarily used in the treatment of metastatic breast cancer in postmenopausal women. Its metabolism is intricately linked with the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to a complex interplay of metabolism, competitive inhibition, and induction. This technical guide provides an in-depth analysis of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to support further research and drug development.

Introduction